molecular formula C11H11N B8659403 6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine CAS No. 745066-30-2

6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine

Cat. No. B8659403
M. Wt: 157.21 g/mol
InChI Key: YVHKPHPIBHQNKK-UHFFFAOYSA-N
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Patent
US07456177B2

Procedure details

Trifluoro-methanesulfonic acid 3-cyclopent-3-enylmethyl-pyridin-2-yl ester (3.1 g, 10.1 mmol) was stirred in DMF (20 mL) and degassed (3 N2/vacuum cycles) then treated under a N2 atmosphere with triethylamine (1.52 g, 15 mmol), 1,3-bis(diphenylphosphino)propane (334 mg, 0.80 mmol) and palladium acetate (72 mg, 0.32 mmol). After 20 min. the mixture was warmed to 100° C. under nitrogen for 18 h, at which time the reaction was deemed 90% complete. Additional triethylamine (1 mL, 7.2 mmol) was added and the mixture brought to 110° C. for 6 h at which time TLC analysis indicated complete consumption of starting material. The reaction mixture was cooled and poured into 50% saturated aqueous NaCl solution (75 mL) then extracted with EtOAc (4×30 mL). The combined organic layer was washed with H2O (2×50 mL), saturated aqueous NaHCO3 solution (50 mL), saturated aqueous NaCl solution (50 mL), dried over Na2SO4, filtered and concentrated to an oil, 2.3 g. Of this material 1.89 g was chromatographed on silica gel eluting with 20% EtOAc/hexanes to provide an oil (1.07 g, 77%). (TLC 20% EtOAc/hexanes Rf 0.21); 1H NMR (400 MHz, CDCl3) δ 8.10 (dd, J=4.9, 0.7 Hz, 1H), 7.18 (d, J=7.5 Hz, 1H), 6.92 (dd, J=7.5, 4.9 Hz, 1H), 6.21 (dd, J=5.5, 2.9 Hz, 1H), 5.73 (dd, J=5.5, 2.6 Hz, 1H), 3.43 (m, 1H), 2.86 (m, 2H), 2.40 (d, J=16.2 Hz, 1H), 2.21 (m, 1H), 1.80 (d, J=10.2 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 162.0, 145.0, 138.2, 138.0, 131.7, 130.1, 121.6, 47.3, 39.5, 37.9, 29.7; APCl MS m/z 158.1 (M)+.
Name
Trifluoro-methanesulfonic acid 3-cyclopent-3-enylmethyl-pyridin-2-yl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
334 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][C:7]2[C:8](OS(C(F)(F)F)(=O)=O)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:4]12[CH2:5][CH:1]([CH:2]=[CH:3]1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[N:9][C:8]2=1 |f:4.5.6|

Inputs

Step One
Name
Trifluoro-methanesulfonic acid 3-cyclopent-3-enylmethyl-pyridin-2-yl ester
Quantity
3.1 g
Type
reactant
Smiles
C1(CC=CC1)CC=1C(=NC=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
334 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
72 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (3 N2/vacuum cycles)
CUSTOM
Type
CUSTOM
Details
consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured into 50% saturated aqueous NaCl solution (75 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (4×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O (2×50 mL), saturated aqueous NaHCO3 solution (50 mL), saturated aqueous NaCl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, 2.3 g
CUSTOM
Type
CUSTOM
Details
Of this material 1.89 g was chromatographed on silica gel eluting with 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C12C=3N=CC=CC3CC(C=C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.